2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-18-4-2-1-3-17(18)20(29)24-15-9-11-27(12-10-15)21(30)19-13-28(26-25-19)16-7-5-14(23)6-8-16/h1-8,13,15H,9-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBIHVSDDINQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorophenyl Azide
4-Fluorophenyl azide is prepared by diazotization of 4-fluoroaniline with sodium nitrite in hydrochloric acid at 0–5°C, followed by azide formation using sodium azide. The product is extracted with dichloromethane and purified via vacuum distillation (yield: 85–90%).
CuAAC Reaction Conditions
The terminal alkyne (e.g., propargyl alcohol) reacts with 4-fluorophenyl azide in a 1:1 molar ratio. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | THF/H2O (4:1) |
| Temperature | Room temperature |
| Reaction Time | 12–16 hours |
| Yield | 92–95% |
The triazole product is isolated via aqueous workup and recrystallized from ethanol/water (1:1).
Piperidine-Triazole Coupling via Amide Bond Formation
The triazole-carboxylic acid intermediate is activated using carbodiimide reagents (e.g., EDCI or DMTMM) and coupled with piperidin-4-amine.
Activation of Triazole-Carboxylic Acid
The carboxylic acid is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF at 0°C for 30 minutes. Piperidin-4-amine (1.0 equiv) is added dropwise, and the reaction proceeds at room temperature for 6 hours.
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the piperidine-triazole intermediate. Key spectral data:
Final Purification
The product is washed with 5% NaHCO3 and brine, dried over MgSO4, and purified via recrystallization from methanol. Purity is confirmed by HPLC (>99%).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Benzamide Formation
A patent-derived method uses palladium-catalyzed coupling between 2-chlorophenylboronic acid and a brominated piperidine-triazole precursor. This approach avoids harsh acylation conditions but requires specialized ligands (e.g., SPhos).
Solid-Phase Synthesis
A resin-bound strategy immobilizes the piperidine intermediate, enabling iterative coupling and washing steps. While scalable, this method exhibits lower yields (65–70%) due to incomplete functionalization.
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| CuAAC + EDCI | 90% | >99% | High |
| Suzuki-Miyaura | 80% | 95–98% | Moderate |
| Solid-Phase | 68% | 85–90% | Low |
The CuAAC/EDCI route is optimal for laboratory-scale synthesis, whereas Suzuki-Miyaura may suit industrial applications despite marginally lower yields.
Byproduct Formation
Major byproducts include:
-
N-Acylurea : Forms when EDCI is used without HOBt. Mitigated by adding 1-hydroxybenzotriazole (HOBt).
-
Di-Triazole Adducts : Arise from excess azide in CuAAC. Controlled by stoichiometric precision.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxidizing agents like PCC or DMSO can convert alcohols within the molecule to carbonyl groups.
Reduction: : Reducing agents such as NaBH4 or LiAlH4 can reduce carbonyl compounds to alcohols or amines.
Substitution: : Nucleophilic substitution reactions, particularly on the chloro group, can be performed using reagents like NaN3 or NaSPh.
Common Reagents and Conditions
Oxidation: PCC or DMSO in dry dichloromethane.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaN3 in DMF or NaSPh in methanol.
Major Products Formed
Oxidation produces carbonyl derivatives like aldehydes or ketones.
Reduction yields alcohols or amines.
Substitution results in azides or sulfides, respectively.
Scientific Research Applications
Chemistry: : As a model compound in studying the reactivity and synthesis of multi-functionalized molecules.
Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a ligand in binding studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: : Potential use in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The compound’s mechanism of action typically involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. This interaction often leads to the modulation of biochemical pathways, resulting in therapeutic effects. For instance, the triazole ring might engage in hydrogen bonding or π-π stacking with protein residues, altering the protein’s function.
Comparison with Similar Compounds
Structural Analogues with Triazole and Piperidine Moieties
The compound shares structural similarities with several derivatives documented in recent synthetic studies. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Halogen Positioning: The 2-chlorobenzamide group in the target compound contrasts with 3-chlorobenzamide derivatives (e.g., ). This positional difference may influence electronic properties and binding interactions.
Triazole Modifications: Substitution of the triazole’s aryl group (e.g., 4-fluorophenyl vs.
Piperidine Functionalization :
Biological Activity
The compound 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , a benzamide moiety , and a piperidine group . Its structural complexity allows for various interactions within biological systems, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, a related triazole derivative was shown to inhibit cell proliferation and induce apoptosis in breast cancer cells by disrupting the Notch-AKT signaling pathway and increasing reactive oxygen species (ROS) production .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | Mechanism | IC50 (µM) | Reference |
|---|---|---|---|---|
| ZQL-4c | Breast Cancer | Induces apoptosis via ROS | Not specified |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated activity against various pathogens. The mechanism often involves inhibition of fungal cell wall synthesis or disruption of nucleic acid synthesis.
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | Mechanism | Reference |
|---|---|---|---|
| Triazole Derivative X | Fungal Strains | Inhibition of cell wall synthesis |
Antimalarial Activity
Research into triazole derivatives has also indicated potential antimalarial effects. Studies have shown that certain triazole compounds exhibit significant activity against Plasmodium falciparum, with some derivatives achieving IC50 values in the submicromolar range . This suggests that the compound may be a candidate for further investigation in malaria treatment.
Table 3: Antimalarial Activity Data
| Compound | Strain Tested | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Compound A | P. falciparum W2 | 0.8 | >100 (HepG2) | |
| Compound B | P. berghei ANKA | <5 | >13.7 (Vero) |
The biological activities of triazole derivatives are attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways critical for cell survival.
- Cell Cycle Disruption : Compounds can induce cell cycle arrest at various phases, leading to apoptosis.
- Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells.
Case Studies
- Breast Cancer Study : A study investigated the effects of a triazole derivative on breast cancer cells, revealing significant inhibition of cell growth and induction of apoptosis through ROS generation and modulation of signaling pathways .
- Antimalarial Research : Another study focused on synthesizing 1H-1,2,3-triazole derivatives with antimalarial activity, demonstrating effective inhibition against Plasmodium species with low cytotoxicity in mammalian cells .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity, skin/eye irritation, and respiratory hazards (GHS Category 2B/2C). Researchers must use PPE (nitrile gloves, lab coats, safety goggles) and operate in fume hoods to minimize aerosol/dust exposure. Contaminated surfaces should be deactivated with 70% ethanol, and waste must be disposed via licensed chemical disposal services .
Q. What synthetic routes are commonly employed for its preparation, and how can reaction yields be optimized?
Synthesis typically involves multi-step protocols:
- Step 1: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
- Step 2: Piperidine-4-amine functionalization via amide coupling using carbodiimide activators (e.g., EDC/HOBt). Yield optimization requires strict anhydrous conditions, controlled temperatures (0–5°C for coupling steps), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, triazole, and benzamide groups).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ ion at m/z 442.0984 for C₂₁H₁₇ClFN₅O₂).
- HPLC-PDA: Purity assessment (>95% by area under the curve, C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry predict this compound’s reactivity or biological interactions?
- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Focus on the triazole’s π-π stacking and the fluorophenyl group’s hydrophobic interactions.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction pathway predictions .
Q. What strategies elucidate the mechanism of action in biological activity studies?
- Enzyme Inhibition Assays: Conduct kinetic studies (e.g., IC₅₀ determination via fluorogenic substrates) with controls (e.g., competitive vs. non-competitive inhibition).
- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) tracked via confocal microscopy to assess membrane permeability .
Q. How should researchers address contradictory data from varying experimental conditions?
- Variable Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Compare outcomes in DMF vs. THF.
- Temperature-Dependent Reactivity: For hydrolysis-sensitive groups (e.g., benzamide), use Arrhenius plots to model degradation rates.
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
